molecular formula C9H9NO2 B1421045 (5-Methylfuro[2,3-b]pyridin-2-yl)methanol CAS No. 1228666-60-1

(5-Methylfuro[2,3-b]pyridin-2-yl)methanol

Cat. No.: B1421045
CAS No.: 1228666-60-1
M. Wt: 163.17 g/mol
InChI Key: GIGQFINHHUTCAQ-UHFFFAOYSA-N
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Description

(5-Methylfuro[2,3-b]pyridin-2-yl)methanol: is a heterocyclic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol It is a derivative of furo[2,3-b]pyridine, featuring a methyl group at the 5-position and a hydroxymethyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuro[2,3-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-5-methylpyridine with formaldehyde in the presence of an acid catalyst to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5-Methylfuro[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (5-Methylfuro[2,3-b]pyridin-2-yl)carboxylic acid, while reduction can produce this compound .

Scientific Research Applications

Chemistry

In chemistry, (5-Methylfuro[2,3-b]pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for further exploration in pharmacological research .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of (5-Methylfuro[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylfuro[2,3-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-methylfuro[2,3-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-2-7-3-8(5-11)12-9(7)10-4-6/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGQFINHHUTCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283663
Record name 5-Methylfuro[2,3-b]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-60-1
Record name 5-Methylfuro[2,3-b]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylfuro[2,3-b]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Methylfuro[2,3-b]pyridin-2-yl)methanol
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